Bohenin

Description

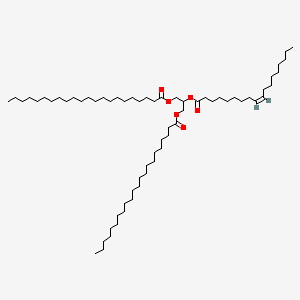

Bohenin is a structured triacylglycerol (TAG) composed of behenic acid (a 22-carbon saturated fatty acid) esterified at the sn-1 and sn-3 positions of the glycerol backbone, with oleic acid (a monounsaturated C18:1 fatty acid) at the sn-2 position . It is synthesized via enzymatic interesterification using sn-1,3-specific lipases, a process similar to that used for cocoa butter substitutes . This compound’s unique structure confers a high melting point (-52°C) and the ability to form β-crystalline polymorphic structures, making it effective as an anti-bloom agent in chocolate and facilitating the tempering process . Fuji Oil Co., Ltd. (Japan) manufactures this compound, which has been affirmed as Generally Recognized As Safe (GRAS) by the FDA since 1994 . Upon digestion, this compound is hydrolyzed into behenic acid and 2-oleoyl glycerol, with behenic acid’s poor absorption contributing to its reduced caloric impact compared to conventional TAGs .

Propriétés

IUPAC Name |

[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKMDRSYOCXLG-RLANJUCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H124O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:0/18:1(9Z)/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77145-68-7 | |

| Record name | Bohenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La préparation synthétique du 1,3-didodécanoyl-2-oléoyl-rac-glycérol implique l'estérification du glycérol avec l'acide dodécanoïque (C22:0) et l'acide oléique (C18:1) à des positions spécifiques. Les méthodes de production industrielle peuvent varier, mais impliquent généralement des procédés enzymatiques ou chimiques. Malheureusement, les conditions de réaction spécifiques et les méthodes à l'échelle industrielle ne sont pas largement documentées dans la littérature.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,3-didodécanoyl-2-oléoyl-rac-glycérol trouve des applications dans divers domaines :

Recherche sur le métabolisme des lipides : L'étude de son métabolisme éclaire l'homéostasie lipidique et les maladies liées aux lipides.

Propriétés d'émulsification : En raison de sa structure, il peut avoir des propriétés émulsifiantes dans les formulations alimentaires et cosmétiques.

Membranes biologiques : Investigation de son rôle dans les membranes cellulaires et les bicouches lipidiques.

Administration de médicaments : En tant que lipide, il peut être utilisé dans les systèmes d'administration de médicaments.

5. Mécanisme d'action

Le mécanisme d'action exact reste un domaine de recherche en cours. Il implique probablement des interactions avec les membranes cellulaires, les voies de signalisation lipidique et les effets potentiels sur l'expression génique.

Applications De Recherche Scientifique

1,3-Didocosanoyl-2-Oleoyl-rac-glycerol finds applications in various fields:

Lipid Metabolism Research: Studying its metabolism sheds light on lipid homeostasis and lipid-related diseases.

Emulsification Properties: Due to its structure, it may have emulsifying properties in food and cosmetic formulations.

Biological Membranes: Investigating its role in cell membranes and lipid bilayers.

Drug Delivery: As a lipid, it may be used in drug delivery systems.

Mécanisme D'action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular membranes, lipid signaling pathways, and potential effects on gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Bohenin belongs to a class of structured lipids engineered for specific functional or nutritional properties. Below is a detailed comparison with structurally or functionally analogous compounds:

Cocoa Butter Substitute (CBS)

- Structure : CBS is a TAG blend mimicking cocoa butter’s fatty acid profile, typically rich in palmitic (C16:0), stearic (C18:0), and oleic acids (C18:1), with palmitic and stearic acids predominantly at sn-1/3 positions .

- Production : Like this compound, CBS is produced via enzymatic interesterification but uses different substrates (e.g., palm oil fractions) .

- Functionality : CBS lacks this compound’s anti-bloom properties due to differences in crystallization behavior. This compound’s β-polymorph stability prevents fat migration in chocolate, whereas CBS may require additives to achieve similar effects .

- Applications : Both are used in confectionery, but this compound is preferred for premium chocolate requiring extended shelf life .

Betapol® (Infant Formula Lipid)

- Structure : Betapol, produced by Loders-Croklaan (Unilever), is a TAG with palmitic acid at the sn-2 position to mimic human milk fat .

- Production : Synthesized using Mucor miehei lipase, similar to this compound’s enzymatic process .

- Nutritional Impact : Betapol enhances calcium absorption and fat digestibility in infants, whereas this compound’s sn-1,3 behenic acid slows digestion and reduces caloric intake .

- Applications : Betapol is specialized for infant nutrition, while this compound targets confectionery and reduced-calorie foods .

Diacylglycerols (DAGs)

- Structure : DAGs contain two fatty acids on glycerol, unlike TAGs like this compound. Common forms include 1,3-DAG and 1,2-DAG .

- Production : Enzymatic or chemical glycerolysis of TAGs or direct esterification .

- Metabolism: DAGs promote β-oxidation over fat storage, aiding obesity management.

- Applications : DAGs are marketed as cooking oils (e.g., Kao’s Econa), while this compound is used in solid-fat applications like chocolate .

Salatrim (Benefat®)

- Structure : A TAG with short-chain (C2–C4) and long-chain (C18) fatty acids, designed for reduced calories .

- Functionality : Salatrim provides a creamy texture in low-fat foods but lacks this compound’s high-melting stability. This compound’s behenic acid content offers superior heat resistance for tropical climates .

Research Findings and Industrial Relevance

- Anti-Bloom Mechanism : this compound’s β-crystals inhibit fat migration in chocolate, a property absent in CBS and Salatrim .

- Nutritional Studies : Behenic acid in this compound is 40–50% absorbed, contributing to ~6 kcal/g vs. 9 kcal/g for conventional fats . DAGs, however, reduce energy intake via metabolic pathways rather than absorption .

- Regulatory Status : this compound and CBS share GRAS status, while DAGs and Salatrim require specific health claims for marketing .

Activité Biologique

Bohenin, a compound derived from the Bohemian knotweed (Fallopia bohemica), has garnered attention for its diverse biological activities. This article explores the phytochemical composition of this compound, its biological effects, and relevant case studies, supported by data tables and research findings.

Phytochemical Composition

This compound is rich in flavonoids and proanthocyanidins, which are known for their antioxidant properties. The primary components identified in this compound include:

- Flavan-3-ols : Such as catechins and epicatechins.

- Proanthocyanidins : Dimers and trimers that contribute to its biological activity.

Table 1: Phytochemical Composition of this compound

| Compound Type | Specific Compounds | Concentration (mg/g) |

|---|---|---|

| Flavan-3-ols | (+)-Catechin | 5.2 |

| (−)-Epicatechin | 4.8 | |

| Proanthocyanidins | Procyanidin B1 | 3.5 |

| Procyanidin C1 | 2.1 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its high flavonoid content. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro, making it a potential candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests therapeutic applications.

Case Studies

-

In Vitro Study on Antimicrobial Activity :

A study evaluated the antimicrobial effects of this compound against common oral pathogens. The results indicated a significant reduction in bacterial viability when treated with this compound extracts, highlighting its potential use in dental care products . -

Antioxidant Efficacy Assessment :

Another study focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that this compound had a higher antioxidant capacity compared to standard antioxidants like ascorbic acid, suggesting its utility as a natural antioxidant agent in food preservation . -

Anti-inflammatory Pathway Modulation :

A recent investigation explored the anti-inflammatory effects of this compound on macrophages exposed to lipopolysaccharides (LPS). The results showed a marked decrease in pro-inflammatory cytokines, indicating that this compound may help mitigate inflammatory responses in chronic diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.